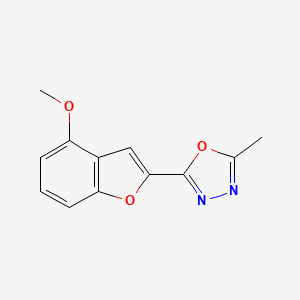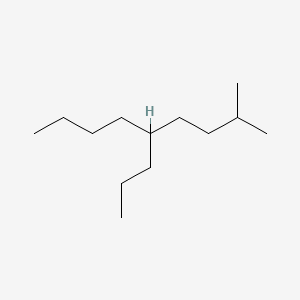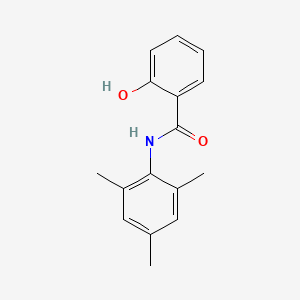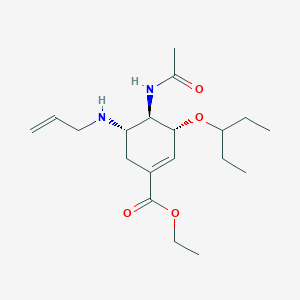![molecular formula C12H8N2O2 B3327074 [3,3'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 311811-95-7](/img/structure/B3327074.png)
[3,3'-Bipyridine]-5,5'-dicarbaldehyde
Overview
Description
[3,3’-Bipyridine]-5,5’-dicarbaldehyde is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of aldehyde groups at the 5 and 5’ positions of the bipyridine structure adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-5,5’-dicarbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which can yield 3,3’-bipyridine . The aldehyde groups can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale catalytic processes. Metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, are frequently employed . These methods allow for the efficient synthesis of bipyridine derivatives under controlled conditions, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
[3,3’-Bipyridine]-5,5’-dicarbaldehyde has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-5,5’-dicarbaldehyde involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The bipyridine core interacts with metal ions through nitrogen atoms, facilitating electron transfer and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
- 3,4’-Bipyridine
Uniqueness
[3,3’-Bipyridine]-5,5’-dicarbaldehyde is unique due to the specific positioning of the aldehyde groups, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-(5-formylpyridin-3-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-11(5-13-3-9)12-2-10(8-16)4-14-6-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIUBMKAUOASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326991.png)
![4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)
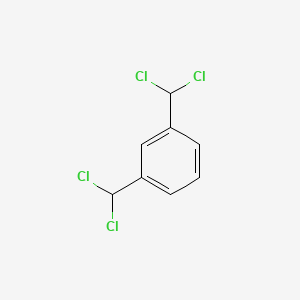


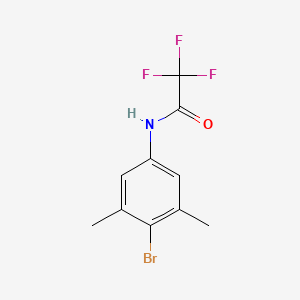
![6-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3327050.png)
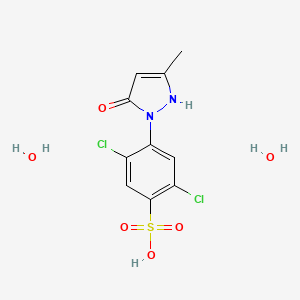
![5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B3327058.png)
